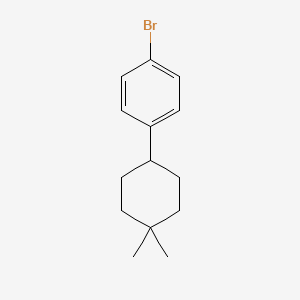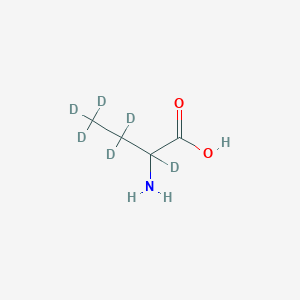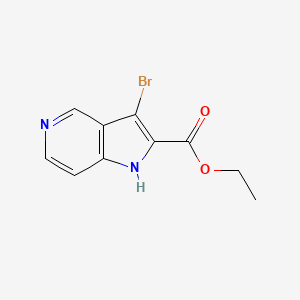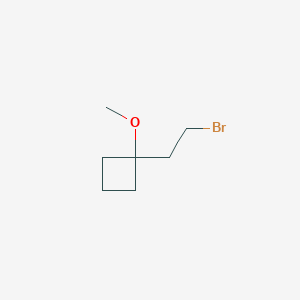
1-Bromo-4-(4,4-dimethylcyclohexyl)benzene
概要
説明
1-Bromo-4-(4,4-dimethylcyclohexyl)benzene: is an organic compound with the molecular formula C16H21Br It is a derivative of benzene, where a bromine atom is substituted at the para position, and a 4,4-dimethylcyclohexyl group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(4,4-dimethylcyclohexyl)benzene typically involves the bromination of 4-(4,4-dimethylcyclohexyl)benzene. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure the selective bromination at the para position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction conditions ensures consistency and efficiency in the production process.
化学反応の分析
Types of Reactions
1-Bromo-4-(4,4-dimethylcyclohexyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and various alkoxides. These reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products Formed
Substitution Reactions: Products include 4-(4,4-dimethylcyclohexyl)phenol, 4-(4,4-dimethylcyclohexyl)aniline, and various ethers.
Oxidation Reactions: Products include 4-(4,4-dimethylcyclohexyl)benzaldehyde and 4-(4,4-dimethylcyclohexyl)benzoic acid.
Reduction Reactions: The major product is 4-(4,4-dimethylcyclohexyl)benzene.
科学的研究の応用
1-Bromo-4-(4,4-dimethylcyclohexyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of new drugs.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-Bromo-4-(4,4-dimethylcyclohexyl)benzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the 4,4-dimethylcyclohexyl group can influence the compound’s steric and electronic properties. These interactions can affect various biological pathways and processes, making the compound useful in drug development and other applications.
類似化合物との比較
1-Bromo-4-(4,4-dimethylcyclohexyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-cyclohexylbenzene: This compound lacks the dimethyl groups on the cyclohexyl ring, which can affect its reactivity and applications.
4-Bromo-2-fluorobenzoic acid: This compound contains a fluorine atom and a carboxylic acid group, leading to different chemical properties and uses.
4-Cyclohexylaniline: This compound has an amino group instead of a bromine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4,4-dimethylcyclohexyl group, which imparts distinct steric and electronic effects.
特性
IUPAC Name |
1-bromo-4-(4,4-dimethylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-14(2)9-7-12(8-10-14)11-3-5-13(15)6-4-11/h3-6,12H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPXSJAZRNKCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)
![tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1383066.png)
![2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B1383067.png)

